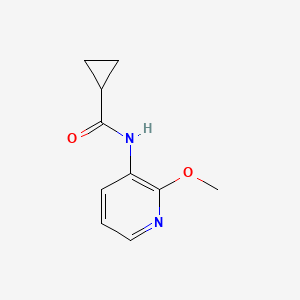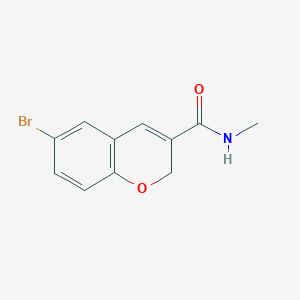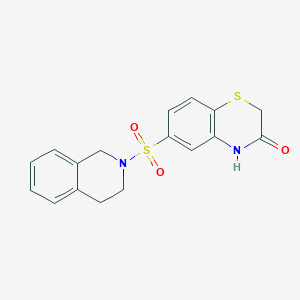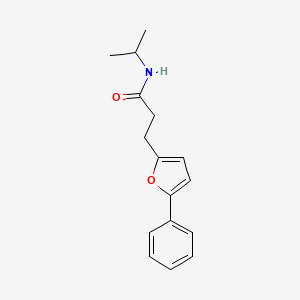
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide, also known as MPC, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of cyclopropane carboxamides and has shown promising results in various scientific studies. In
Wirkmechanismus
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide exerts its pharmacological effects through the modulation of the immune system and the inhibition of various enzymes and signaling pathways. It has been found to inhibit the production of pro-inflammatory cytokines and to activate anti-inflammatory pathways. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide also inhibits the activity of histone deacetylases, leading to the upregulation of tumor suppressor genes. Additionally, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to bind to the cannabinoid receptor CB2, which plays a role in the regulation of the immune system.
Biochemical and physiological effects:
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, leading to improved tissue function and reduced tissue damage. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has also been shown to have a neuroprotective effect, reducing neuronal damage and improving cognitive function. Furthermore, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been shown to have a positive effect on glucose metabolism, making it a potential candidate for the treatment of metabolic disorders such as diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and good bioavailability. However, one limitation of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide. One potential area of research is the use of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide as a therapeutic agent for autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has shown promise as a diagnostic tool in cancer imaging, and further research in this area could lead to the development of new cancer therapies. Finally, the development of new synthesis methods for N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide could lead to improved yields and purity, making it more accessible for research and clinical use.
Conclusion:
In conclusion, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide is a novel chemical compound with promising therapeutic applications. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a potential candidate for the treatment of a range of diseases. Further research in this area could lead to the development of new therapies and diagnostic tools.
Synthesemethoden
The synthesis of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide involves the reaction of 2-methoxypyridine-3-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final compound. This method has been optimized to provide high yields and purity of N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has also been shown to have a significant effect on the immune system, making it a potential candidate for the treatment of autoimmune diseases. Furthermore, N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide has been studied for its potential as a diagnostic tool in cancer imaging.
Eigenschaften
IUPAC Name |
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-14-10-8(3-2-6-11-10)12-9(13)7-4-5-7/h2-3,6-7H,4-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPIQJRLMZWULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxypyridin-3-yl)cyclopropanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-N-(4-fluorophenyl)amine](/img/structure/B7518559.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-furoyl)piperazine](/img/structure/B7518566.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-isonicotinoylpiperazine](/img/structure/B7518575.png)
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)
![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)
![5-Methyl-3-[1-(2-thienylcarbonyl)pyrrolidin-2-yl]isoxazole](/img/structure/B7518621.png)
![Ethyl 3-methyl-5-{[2-(5-methylisoxazol-3-yl)pyrrolidin-1-yl]sulfonyl}-1-benzofuran-2-carboxylate](/img/structure/B7518624.png)
